沙丁胺醇

描述

Salbutamol, also known as albuterol, is a β2-adrenoceptive receptor stimulant that exhibits pharmacological actions which are reduced or abolished by β-receptor antagonists. It is primarily used as a bronchodilator in the treatment of reversible obstructive airways disease, such as asthma . Salbutamol has been found to be effective in preventing bronchospasm with a longer duration of action compared to other bronchodilators like isoprenaline and orciprenaline . It is also known for its selective action, having minimal cardiac stimulant effects at therapeutic doses .

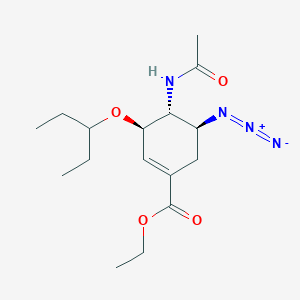

Synthesis Analysis

The asymmetric synthesis of (R)-salbutamol, the active enantiomer, has been achieved using a chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. This method allows for high stereocontrol and yields the target compound with high enantiomeric excess . This synthesis approach is significant as the (R)-enantiomer is predominantly responsible for the drug's therapeutic effects .

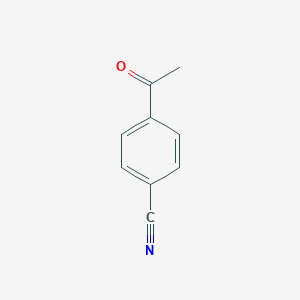

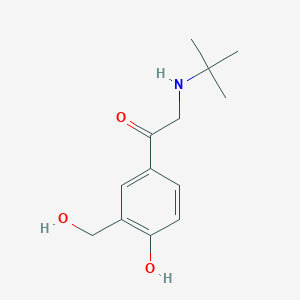

Molecular Structure Analysis

Salbutamol's molecular structure includes a phenethylamine skeleton, which is common to many sympathomimetic drugs. The structure contains an aromatic ring with an ethanolamine side chain, making it a relatively selective β2-Adrenoreceptor stimulant . The molecular chirality of salbutamol is important for its pharmacological activity, with the (R)-enantiomer being the more active form .

Chemical Reactions Analysis

Salbutamol undergoes various chemical reactions in the body, including metabolism and excretion. The pharmacokinetics of salbutamol enantiomers have been studied, revealing that the (R)-enantiomer undergoes faster metabolism than the (S)-enantiomer, resulting in a lower bioavailability of the active form when administered orally . Additionally, salbutamol can degrade upon exposure to UVB light, forming products that absorb light at longer wavelengths .

Physical and Chemical Properties Analysis

Salbutamol's physical and chemical properties include its bronchodilator activity, which is rapid and potent, with minor inotropic or chronotropic effects at therapeutic doses. It is sensitive to UVB light absorption and has different photophysical and photochemical properties depending on its protonation state . The drug is generally well-tolerated, with side effects such as tremor, tachycardia, and hypokalaemia being dose-related . Salbutamol's efficacy and safety profile have made it a first-choice treatment in reversible obstructive airways disease for nearly two decades .

Relevant Case Studies

Clinical studies have confirmed the bronchodilatory efficacy of salbutamol in various forms of asthma, including severe acute, childhood, and exercise-induced asthma. It has been shown to be at least as effective, if not more, than most currently available bronchodilators . Human pharmacological studies have demonstrated that salbutamol is free from cardiac stimulant effects in doses necessary for bronchodilation, and it has been significantly more effective than orciprenaline sulphate in improving ventilatory function in asthmatic patients . Additionally, the enantioselective disposition of salbutamol has been investigated, highlighting the differences in pharmacokinetics between its enantiomers .

科学研究应用

水溶液中的光物理和光化学性质

沙丁胺醇是一种 β(2)-肾上腺素受体激动剂,在 pH 值为 3 至 12 的范围内对 UVB 光吸收敏感。这会导致光降解,形成在比母体化合物更长波长下吸收光的产物。沙丁胺醇的去质子化物质比质子化物质具有更高的光活性,这对其环境影响和在天然水系统中的降解具有影响 (Dodson 等,2011)。

沙丁胺醇检测和监测

多项研究集中在开发检测沙丁胺醇的灵敏方法。例如,基于金纳米结构沉积丝网印刷碳电极的高灵敏阻抗沙丁胺醇免疫传感器被创建用于检测各种样品中的沙丁胺醇,包括稀释的血清样品 (Lin 等,2016)。另一项研究开发了一种灵敏的直接竞争性 ELISA 来研究人尿液中的沙丁胺醇残留水平,突出了监测其在生物系统中存在的必要性 (Lei 等,2015)。

相互作用机制研究

一项研究通过多光谱方法和分子对接研究了沙丁胺醇和人血清白蛋白之间的相互作用机制。这项研究对于了解沙丁胺醇如何与人体蛋白质相互作用至关重要 (Zhao 等,2020)。

沙丁胺醇在动物农业中

沙丁胺醇在动物农业中的使用及其对食用这些产品的动物和人类的潜在影响一直是研究重点。已经对沙丁胺醇对育肥猪的行为和生理的影响进行了研究 (Marchant-Forde 等,2008),以及对检测猪组织中沙丁胺醇残留的方法的开发 (Fan 等,2015)。

潜在治疗应用

沙丁胺醇已被探索用于除其主要用途之外的潜在治疗应用。例如,由于其免疫调节特性,其作为多发性硬化症的附加疗法的潜力已被研究 (Makhlouf 等,2002)。此外,研究了沙丁胺醇对由于 DOK7 突变引起先天性肌无力综合征的影响,显示了其在这种情况下的有效性 (Lorenzoni 等,2013)。

安全和危害

Salbutamol is generally safe for use but it has some side effects. Common side effects include shakiness, headache, fast heart rate, dizziness, and feeling anxious . Serious side effects may include worsening bronchospasm, irregular heartbeat, and low blood potassium levels . If your breathing suddenly becomes more difficult after using salbutamol, contact your healthcare provider immediately . If you need to use this medication more frequently than usual, this can be a sign that your breathing condition is getting worse .

未来方向

Salbutamol is an essential medication in the management of respiratory conditions such as asthma and COPD. By understanding their uses, dosage, potential side effects, and safety considerations, patients and healthcare professionals can make informed decisions regarding their therapy . It is crucial to follow the recommended dosage and administration instructions, monitor treatment response, and be aware of potential interactions or precautions .

属性

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAFZHZZCVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166095 | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salbutamon | |

CAS RN |

156547-62-5 | |

| Record name | Salbutamon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALBUTAMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

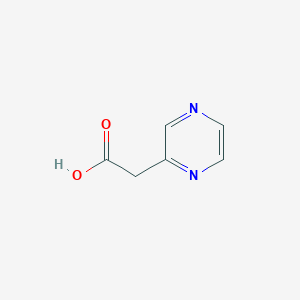

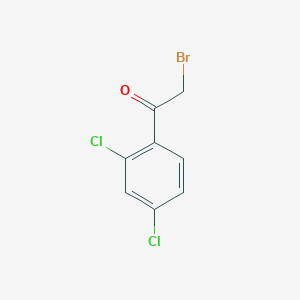

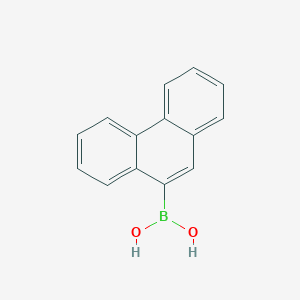

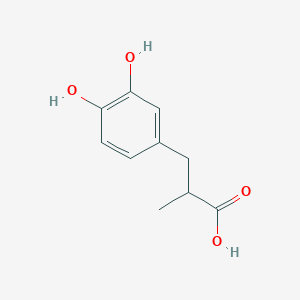

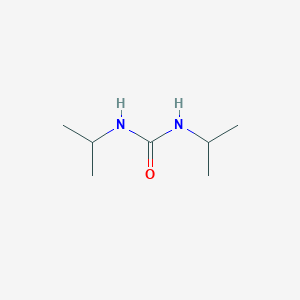

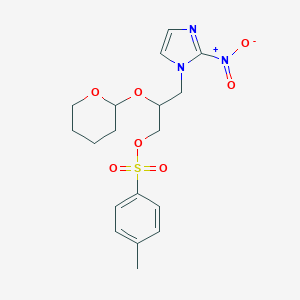

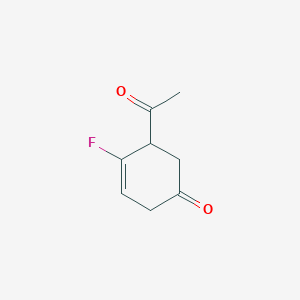

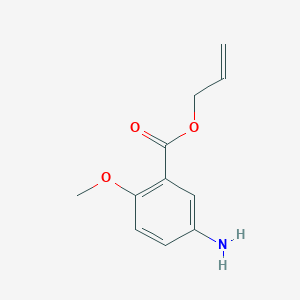

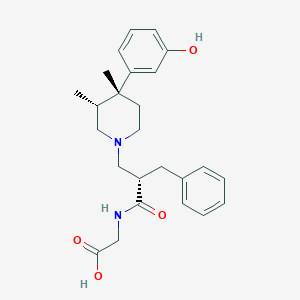

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。